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Compound of Interest

Compound Name: Trisulfur

Cat. No.: B1217805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of trisulfur
bonding and the resulting molecular geometries. It is intended to serve as a valuable resource

for researchers, scientists, and professionals in drug development by detailing the structural

and electronic properties of various trisulfur species, summarizing key quantitative data, and

outlining relevant experimental methodologies.

The Nature of Trisulfur Bonding
The trisulfur unit, composed of three covalently linked sulfur atoms, is a recurring motif in a

variety of chemical species, from the neutral trisulfur molecule (S₃) to its anionic and organic

derivatives. The bonding within this unit is nuanced, extending beyond simple single or double

bond representations and often involving delocalized electrons and unconventional bonding

arrangements.

Trisulfur (S₃): An Ozone Analogue
The neutral trisulfur molecule, also known as thiozone, is a cherry-red gas and a significant

allotrope of sulfur, particularly in the vapor phase at elevated temperatures.[1][2] Structurally, S₃

is analogous to ozone (O₃), adopting a bent molecular geometry with C₂v symmetry.[1][2] While

often depicted with S=S double bonds, the actual bonding is more complex, involving

delocalized π-electrons across the three sulfur atoms. The S-S bond length is intermediate
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between that of a typical S-S single bond (around 205 pm) and an S=S double bond (around

189 pm), indicating a bond order between one and two.[1]

The Trisulfur Radical Anion (S₃⁻): A Stable Radical
The trisulfur radical anion (S₃⁻) is a remarkably stable radical species, responsible for the

intense blue color of the mineral lazurite and the pigment ultramarine.[2] This radical anion is of

significant interest in geochemistry as it is believed to play a role in the hydrothermal transport

of precious metals such as gold and platinum.[3][4] Computationally, the S₃⁻ radical anion also

possesses a bent molecular geometry.

The Trisulfide Dianion (S₃²⁻): A Polysulfide Building
Block
The trisulfide dianion (S₃²⁻) is a member of the polysulfide series and is found in various

inorganic salts. It consists of a chain of three sulfur atoms with a negative two charge. The

bonding within the S₃²⁻ anion is characterized by S-S single bonds, resulting in a bent

structure.[1][5]

Organic Trisulfides: A Functional Group in Natural
Products and Pharmaceuticals
The trisulfide functional group (R-S-S-S-R') is present in a variety of natural products, including

those found in garlic and other Allium species, and is increasingly being incorporated into

pharmaceutical compounds.[6][7] The presence of the trisulfide linkage can significantly

influence the biological activity of a molecule. The geometry around the trisulfur unit in organic

trisulfides is typically a non-planar chain.

Molecular Geometry of Trisulfur Species
The geometry of molecules containing the trisulfur unit is dictated by the principles of Valence

Shell Electron Pair Repulsion (VSEPR) theory and the specific electronic structure of each

species. A summary of the key geometric parameters for various trisulfur species is presented

in the tables below.
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Table 1: Molecular Geometry of Inorganic Trisulfur Species

Species Formula
Molecular
Geometry

S-S Bond
Length (pm)

S-S-S Bond
Angle (°)

Trisulfur S₃
Bent (C₂v

symmetry)

191.70 ± 0.01[1]

[2]

117.36 ±

0.006[1][2]

Trisulfur Radical

Anion
S₃⁻ Bent

~198.4

(calculated)[6]

~115.7

(calculated)[6]

Trisulfide Dianion S₃²⁻ Bent ~205 (in SrS₃)[5]
~107.88 (in SrS₃)

[5]

Table 2: Spectroscopic Data for Inorganic Trisulfur Species

Species Technique
Wavelength/Waven
umber

Assignment

Trisulfur (S₃) UV-Vis Absorption 425 nm[1] Electronic transition

Trisulfur Radical Anion

(S₃⁻)
UV-Vis Absorption 610-620 nm[2]

C²A₂ ← X²B₁

electronic transition

Trisulfur Radical Anion

(S₃⁻)
Raman Spectroscopy 549 cm⁻¹[2] Symmetric stretch

Trisulfur Radical Anion

(S₃⁻)
Raman Spectroscopy 585 cm⁻¹[2] Asymmetric stretch

Trisulfur Radical Anion

(S₃⁻)
Raman Spectroscopy 259 cm⁻¹[2] Bending mode

Trisulfur Radical Anion

(S₃⁻)
Infrared Absorption 580 cm⁻¹[2] Vibrational mode

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of all trisulfur species

are highly specific and often require specialized equipment. Below are representative
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methodologies for the synthesis of organic trisulfides and the characterization of the trisulfur
radical anion by Raman spectroscopy.

Synthesis of Unsymmetrical Organic Trisulfides
A common method for the synthesis of unsymmetrical trisulfides involves the use of a sulfur-

transfer reagent. One such approach utilizes 9-fluorenylmethyl (Fm) disulfide precursors.[2]

Materials:

9-fluorenylmethyl (Fm) disulfide derivative (RSSFm)

Sulfur-based electrophile (e.g., S-succinimide or benzothiazole disulfide derivative, R'SLG)

Organic solvent (e.g., dichloromethane, DCM)

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

Procedure:

Dissolve the Fm-disulfide derivative (1 equivalent) in the appropriate organic solvent.

Add the sulfur-based electrophile (1.2 equivalents) to the solution.

Initiate the reaction by adding the base (e.g., DBU) to generate the reactive persulfide

intermediate (RSSH).

Stir the reaction mixture at room temperature and monitor its progress using thin-layer

chromatography (TLC).

Upon completion, quench the reaction and purify the crude product by flash column

chromatography to isolate the desired unsymmetrical trisulfide (RSSSR').

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the Trisulfur Radical Anion (S₃⁻) by
Raman Spectroscopy
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The trisulfur radical anion, often found in minerals like lapis lazuli, can be identified and

characterized using Raman spectroscopy.

Instrumentation:

Raman spectrometer (e.g., a confocal Raman microscope)

Laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). Resonance enhancement is

often observed with green or red laser excitation.

Microscope objective for focusing the laser and collecting the scattered light.

Procedure:

Place the sample containing the trisulfur radical anion (e.g., a polished section of lapis

lazuli) on the microscope stage.

Focus the laser onto the area of interest using the microscope objective.

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-1200 cm⁻¹).

Identify the characteristic Raman bands of the S₃⁻ radical anion at approximately 549 cm⁻¹

(symmetric stretch), 585 cm⁻¹ (asymmetric stretch), and 259 cm⁻¹ (bending mode).[2] The

presence of overtones and combination bands may also be observed, particularly under

resonance conditions.

Visualizations of Trisulfur Systems
The following diagrams, generated using the DOT language, illustrate key concepts related to

trisulfur bonding and experimental workflows.

Trisulfur (S₃) Trisulfur Radical Anion (S₃⁻) Trisulfide Dianion (S₃²⁻)

Bent Geometry (C₂v)
Bond Order ~1.5

Delocalized π-electrons

Bent Geometry
Stable Radical

Blue Chromophore

 + e⁻ (Reduction) Bent Geometry
S-S Single Bonds

 + e⁻ (Reduction)
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Click to download full resolution via product page

Caption: Relationship between neutral and anionic trisulfur species.
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Caption: Workflow for unsymmetrical organic trisulfide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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